molecular formula C17H17N5O2 B6060842 4-[1-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one

4-[1-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one

Cat. No.: B6060842
M. Wt: 323.35 g/mol
InChI Key: IQGANDJYQBSWGS-UHFFFAOYSA-N
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Description

4-[1-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common approach is the condensation of pyrazolo[1,5-a]pyridine with piperidin-4-yl-pyrimidin-6-one under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[1-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

4-[1-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-[1-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways .

Properties

IUPAC Name

4-[1-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-16-10-14(18-11-19-16)12-4-7-21(8-5-12)17(24)15-9-13-3-1-2-6-22(13)20-15/h1-3,6,9-12H,4-5,7-8H2,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGANDJYQBSWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=O)NC=N2)C(=O)C3=NN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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